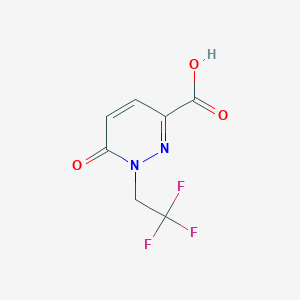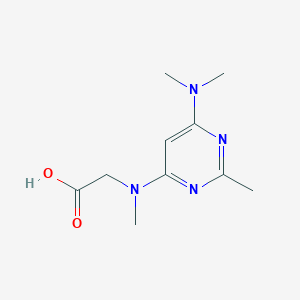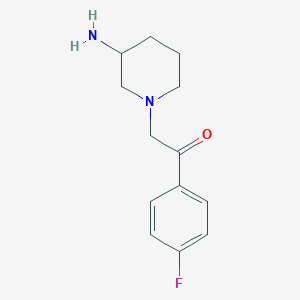
(3,3-Difluoroazetidin-1-yl)(piperidin-2-yl)methanone
Descripción general
Descripción
“(3,3-Difluoroazetidin-1-yl)(piperidin-2-yl)methanone” is a synthetic compound with the CAS No. 2089678-51-1 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of “(3,3-Difluoroazetidin-1-yl)(piperidin-2-yl)methanone” is C9H14F2N2O. The InChI code is 1S/C8H14F2N2.2ClH/c9-8(10)5-12(6-8)7-1-3-11-4-2-7;;/h7,11H,1-6H2;2*1H .Aplicaciones Científicas De Investigación
Pharmacological Applications
- Dipeptidyl Peptidase IV Inhibition for Diabetes Treatment : A compound closely related to "(3,3-Difluoroazetidin-1-yl)(piperidin-2-yl)methanone," specifically "(3,3-Difluoropyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone," has been identified as a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV). This enzyme inhibition is relevant for the treatment of type 2 diabetes due to its role in glucose metabolism. The compound showed high oral bioavailability in preclinical species, making it a candidate for further development as a diabetes treatment (Ammirati et al., 2009).
Chemical Synthesis and Characterization
Antimicrobial Activity : New derivatives with structural similarities to "(3,3-Difluoroazetidin-1-yl)(piperidin-2-yl)methanone" have been synthesized and evaluated for their in vitro antimicrobial activity. Compounds in this category showed promising antibacterial and antifungal activities against pathogenic strains, indicating potential for development as antimicrobial agents (Mallesha & Mohana, 2014).
Metabolism and Pharmacokinetics : The metabolism, excretion, and pharmacokinetics of a related DPP-IV inhibitor were extensively studied in rats, dogs, and humans, providing insight into its biotransformation and elimination pathways. These findings are crucial for understanding the disposition of such compounds in the body and for the optimization of their pharmacokinetic profiles (Sharma et al., 2012).
Synthetic Methodologies : Research has also focused on developing new synthetic routes and methodologies for creating compounds with similar structural features. These studies contribute to the broader field of organic synthesis by providing efficient methods for preparing such complex molecules, which could have implications beyond their immediate pharmacological applications (Rui, 2010).
Propiedades
IUPAC Name |
(3,3-difluoroazetidin-1-yl)-piperidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N2O/c10-9(11)5-13(6-9)8(14)7-3-1-2-4-12-7/h7,12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKFDGFFWGDLBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Difluoroazetidin-1-yl)(piperidin-2-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1-(Benzo[d]oxazol-2-yl)cyclopropyl)methanamine](/img/structure/B1490032.png)



![[1-(Oxolane-2-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1490039.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one](/img/structure/B1490040.png)




